4'-tert-Butyl-4-chlorobutyrophenone

Lipophilicity ADME Partition Coefficient

4'-tert-Butyl-4-chlorobutyrophenone is the preferred starting material for ebastine and terfenadine, as per regulatory filings. Its para-tert-butyl group provides a crucial ~1.2 LogP increase (to 4.1858), improving reaction partitioning and yields. This ensures GMP compliance and batch consistency. Use generic 4-chlorobutyrophenone (LogP ~2.8) and risk lower yields or failed coupling.

Molecular Formula C14H19ClO
Molecular Weight 238.75 g/mol
CAS No. 43076-61-5
Cat. No. B042407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-tert-Butyl-4-chlorobutyrophenone
CAS43076-61-5
Synonyms4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone;  4’-tert-Butyl-4-chlorobutyrophenone;  p-tert-Butyl-ω-chlorobutyrophenone;  4-Chloro-4’-tert-butylbutyrophenone
Molecular FormulaC14H19ClO
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl
InChIInChI=1S/C14H19ClO/c1-14(2,3)12-8-6-11(7-9-12)13(16)5-4-10-15/h6-9H,4-5,10H2,1-3H3
InChIKeyRLKSQLJFGCDUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-tert-Butyl-4-chlorobutyrophenone (CAS 43076-61-5) – Structural and Physicochemical Baseline for Procurement


4'-tert-Butyl-4-chlorobutyrophenone (CAS 43076-61-5), a tertiary butyl-substituted chlorobutyrophenone derivative, is a white crystalline powder with a molecular formula of C₁₄H₁₉ClO and a molecular weight of 238.75 g/mol [1]. It is characterized by a melting point of 47–49 °C and a boiling point of 152 °C at 1 mmHg . The compound features a chloroalkyl chain linked to a para-tert-butylphenyl ketone scaffold, imparting distinct lipophilicity (calculated LogP = 4.1858) [2] that differentiates it from the unsubstituted parent 4-chlorobutyrophenone (LogP ~2.8–3.0). Its primary role is as a key synthetic intermediate in the preparation of second-generation H₁ antihistamines, notably terfenadine and ebastine .

Why Generic Substitution of 4'-tert-Butyl-4-chlorobutyrophenone (43076-61-5) with Unsubstituted or Differently Substituted Butyrophenones Is Problematic


The tert-butyl group at the para position of the phenyl ring fundamentally alters the compound's physicochemical and reaction profile compared to the unsubstituted 4-chlorobutyrophenone (CAS 939-52-6) or butyrophenone (CAS 495-40-9). This substitution increases lipophilicity by approximately 1.2–1.7 LogP units [1], which affects solubility in organic solvents, partitioning during work-up, and the electrophilicity of the carbonyl carbon during nucleophilic substitution. Furthermore, the steric bulk of the tert-butyl group can influence regioselectivity in downstream reactions. Consequently, using a generic 4-chlorobutyrophenone in a synthetic route optimized for the tert-butyl derivative may lead to reduced yields, altered impurity profiles, or complete failure of key coupling steps .

Quantitative Differentiation Evidence for 4'-tert-Butyl-4-chlorobutyrophenone (43076-61-5) vs. Unsubstituted 4-Chlorobutyrophenone (939-52-6)


Lipophilicity (LogP) and Predicted Membrane Permeability

4'-tert-Butyl-4-chlorobutyrophenone exhibits a calculated LogP value of 4.1858 [1], whereas the unsubstituted analog 4-chlorobutyrophenone (CAS 939-52-6) has a significantly lower LogP of approximately 2.84 . This 1.34-unit increase in LogP translates to a ~22-fold higher theoretical partition coefficient (log P difference of 1.34 corresponds to a ~22-fold increase in P). Such increased lipophilicity is a critical differentiator for applications where membrane permeability or organic phase extraction efficiency is paramount.

Lipophilicity ADME Partition Coefficient

Physical State and Melting Point Differences

4'-tert-Butyl-4-chlorobutyrophenone is a white crystalline solid with a melting point of 47–49 °C . In contrast, unsubstituted 4-chlorobutyrophenone is a liquid at room temperature with a melting point of 19–20 °C . This solid-state advantage simplifies handling, weighing, and storage, and also allows for purification via recrystallization rather than distillation.

Physical Properties Formulation Handling

Synthetic Utility in Terfenadine and Ebastine Production

4'-tert-Butyl-4-chlorobutyrophenone is the direct starting material for the synthesis of terfenadine and a key intermediate for ebastine [1]. A patent describing a preparation method for ebastine reports that using 4'-tert-butyl-4-chlorobutyrophenone in the alkylation of 4-(diphenylmethoxy)piperidine achieves a raw material conversion rate of 96.55% after 8 hours at 110 °C, ultimately yielding the final ebastine fumarate salt in 91.3% overall yield [2]. The unsubstituted 4-chlorobutyrophenone cannot be used in these routes because the tert-butyl group is an essential pharmacophoric element present in the final drug molecules; substitution with a non-tert-butylated analog would result in a different, non-API compound.

Antihistamine Intermediate API Synthesis Synthetic Efficiency

High-Value Application Scenarios for 4'-tert-Butyl-4-chlorobutyrophenone (43076-61-5) Based on Quantitative Differentiation


GMP Manufacturing of Terfenadine or Ebastine APIs

In the commercial production of terfenadine or ebastine, 4'-tert-butyl-4-chlorobutyrophenone is the specified starting material per regulatory filings. Its solid physical state (mp 47–49 °C) facilitates accurate weighing and consistent reaction performance under GMP conditions . The high conversion efficiency demonstrated in patent literature (96.55% conversion, 91.3% overall yield) underscores its suitability for cost-sensitive, large-scale API synthesis [1].

Lipophilic Prodrug or CNS-Targeted Compound Design

For medicinal chemistry programs requiring enhanced membrane permeability or blood-brain barrier penetration, the 4.1858 LogP of this compound offers a measurable advantage over less lipophilic butyrophenone analogs (LogP ~2.84) [2]. It can serve as a privileged scaffold for developing CNS-active candidates or as a lipophilic tag to modulate ADME properties of conjugated payloads.

Development of Robust Chromatographic Purity Methods for Ebastine

Due to its role as a key starting material and potential process-related impurity in ebastine synthesis, 4'-tert-butyl-4-chlorobutyrophenone is required as a reference standard for analytical method development, validation (AMV), and quality control (QC) in ANDA submissions [3]. Its distinct retention time, derived from its high lipophilicity, enables accurate quantification and ensures batch-to-batch consistency of the final drug product.

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